2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
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Overview
Description
“2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thienopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the thienopyrimidine core using reagents like methoxybenzene and a suitable catalyst.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thienopyrimidine derivatives with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.
Uniqueness
The uniqueness of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)8-10-21-17(24)12-22-15-9-11-28-18(15)19(25)23(20(22)26)14-6-4-5-7-16(14)27-3/h4-7,9,11,13,18H,8,10,12H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCNQJLSWGRCY-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O4S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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